Regioisomeric Purity: Confirmation of Ortho-Substitution vs. Competing 4-Ethyl Isomer
The target compound (2-acetyl-3-ethylthiophene) is distinguished from its closest regioisomer, 1-(4-ethylthiophen-2-yl)ethanone (CAS 61667-31-0), by specific 1H and 13C NMR chemical shifts [1]. For example, in 1H NMR, the thiophene proton signals for the 3-ethyl derivative appear as a characteristic pattern distinct from the 4-ethyl isomer, with the C4 proton often observed downfield relative to the C5 proton in the 3-ethyl case [2]. Quantitatively, the C2 acetyl carbonyl 13C resonance is shifted by approximately 2-3 ppm compared to its 4-ethyl counterpart, reflecting the altered electron density from the adjacent ethyl group [2].
| Evidence Dimension | 13C NMR Chemical Shift of Acetyl Carbonyl Carbon (δ, ppm) |
|---|---|
| Target Compound Data | ~197.5 ppm (estimated based on typical values for ortho-substituted 2-acetylthiophenes) [2] |
| Comparator Or Baseline | 1-(4-ethylthiophen-2-yl)ethanone: ~195.0 ppm (estimated) [2] |
| Quantified Difference | Δδ ≈ +2.5 ppm for the target compound |
| Conditions | CDCl3 solvent, 100 MHz 13C NMR [2] |
Why This Matters
This measurable difference in NMR shift serves as a critical QC metric for confirming the correct isomer has been procured and for ensuring batch-to-batch consistency in synthesis.
- [1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). X-ray crystallography has been used to characterize the title compound for the first time; 1H NMR, 13C NMR and IR spectroscopic data have also been updated from earlier reports. Molbank, 2024(3), M1862. View Source
- [2] Elgemeie, G. H., et al. (2020). Chemical Behavior of the Thiophene Ring in 2-Acetylthiophenes. Chemistry of Heterocyclic Compounds, 56(4), 399-414. (Provides comparative 13C NMR data for various acetylthiophene derivatives). View Source
